molecular formula C12H24O2 B1674561 Lauric acid CAS No. 143-07-7

Lauric acid

Cat. No.: B1674561
CAS No.: 143-07-7
M. Wt: 200.32 g/mol
InChI Key: POULHZVOKOAJMA-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Lauric acid can be synthesized through various routes, including hydrolysis of coconut oil or palm kernel oil triglycerides.
    • Industrial production methods involve saponification of coconut oil or palm kernel oil followed by acidification to yield this compound.
  • Chemical Reactions Analysis

    • Lauric acid undergoes typical reactions of carboxylic acids, such as esterification, amidation, and oxidation.
    • Common reagents include alcohols (for esterification), ammonia or amines (for amidation), and oxidizing agents (for oxidation).
    • Major products include laurate esters, amides, and oxidized derivatives.
  • Scientific Research Applications

    Biomedical Applications

    Lauric acid exhibits numerous biomedical applications owing to its antimicrobial, anti-inflammatory, and anticancer properties. Below is a detailed overview of these applications:

    Antimicrobial Activity

    This compound has been shown to possess strong antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. It is particularly effective against Clostridium difficile , a major cause of antibiotic-associated diarrhea. Studies indicate that this compound inhibits the growth of this pathogen by generating reactive oxygen species and damaging cell membranes .

    Additionally, this compound has been recognized for its ability to combat Staphylococcus aureus , including methicillin-resistant strains (MRSA), due to its capacity to disrupt bacterial cell membranes .

    Anticancer Properties

    Research has demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and endometrial cancers. For instance:

    • A study showed that this compound increases reactive oxygen species levels and activates signaling pathways that lead to apoptosis in breast cancer cells .
    • In colon cancer models, this compound treatment resulted in significant cytotoxic effects and inhibited cell proliferation .

    The mechanisms underlying these effects involve the modulation of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway and the activation of stress fibers associated with apoptotic cell death .

    Anti-inflammatory Effects

    This compound has been noted for its anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines in models of liver injury induced by ethanol, highlighting its potential as a therapeutic agent for liver protection .

    Nutritional Applications

    This compound's unique properties extend to nutritional applications as well:

    • It is often included in infant formulas due to its beneficial effects on immune function and lipid metabolism .
    • This compound's role in enhancing the absorption of fat-soluble vitamins makes it a valuable component in dietary supplements.

    Cosmetic and Personal Care Products

    Due to its antimicrobial properties and skin-conditioning effects, this compound is widely used in cosmetic formulations. It acts as an emulsifier and stabilizer in creams and lotions while providing moisturizing benefits.

    Food Technology

    This compound is recognized for its preservative qualities in food products due to its ability to inhibit microbial growth. Its incorporation into food products can enhance shelf life while maintaining safety standards.

    Comprehensive Data Table

    Application AreaSpecific Use CasesMechanisms/Effects
    Biomedical Antimicrobial against C. difficileDisrupts cell membranes; generates reactive oxygen species
    Anticancer for breast and colon cancersInduces apoptosis; modulates EGFR signaling
    Anti-inflammatory for liver protectionReduces pro-inflammatory cytokines
    Nutritional Infant formulasSupports immune function; enhances nutrient absorption
    Cosmetics Skin care productsActs as an emulsifier; provides moisturizing effects
    Food Technology Preservative in food productsInhibits microbial growth

    Case Studies

    • Antimicrobial Efficacy Against C. difficile : In vitro studies demonstrated that this compound significantly inhibited the growth of multiple strains of C. difficile, suggesting its potential as an adjunctive treatment for infections resistant to conventional antibiotics .
    • Cancer Treatment Research : A study involving the application of this compound in nanogel formulations showed promising results in targeting oral cancer cells with notable cytotoxic effects . The research highlighted the importance of this compound's incorporation into drug delivery systems for enhanced therapeutic efficacy.
    • Liver Protection Studies : Research on ethanol-induced liver damage revealed that this compound administration resulted in reduced oxidative stress markers and improved liver histology, indicating its protective role against hepatotoxicity .

    Mechanism of Action

    • Lauric acid’s effects are attributed to its ability to disrupt microbial cell membranes.
    • It targets lipid bilayers, leading to membrane destabilization and cell death.
    • The exact molecular pathways vary depending on the specific application.
  • Comparison with Similar Compounds

    • Lauric acid is unique among fatty acids due to its 12-carbon chain length.
    • Similar compounds include undecanoic acid and tridecanoic acid, but they differ in chain length and properties.

    Biological Activity

    Lauric acid, a medium-chain fatty acid predominantly found in coconut oil and human breast milk, exhibits a wide range of biological activities that have garnered significant attention in biomedical research. This article explores the antimicrobial, anti-inflammatory, antitumor, and other therapeutic properties of this compound, supported by various studies and case analyses.

    1. Antimicrobial Activity

    This compound has demonstrated potent antimicrobial properties against various pathogens. Notably, it has been shown to inhibit the growth of Clostridium difficile, a major cause of antibiotic-associated diarrhea. In vitro studies revealed that this compound exerts its antimicrobial effects through the generation of reactive oxygen species (ROS) and disruption of bacterial cell membranes. It significantly reduced biofilm formation and alleviated symptoms in mouse models of C. difficile infection .

    Table 1: Antimicrobial Efficacy of this compound

    PathogenEffectivenessMechanism of Action
    Clostridium difficileInhibits growthROS generation, membrane damage
    Staphylococcus aureusBroad-spectrum activityDisruption of cell membrane integrity
    Escherichia coliEffective against strainsLipid peroxidation and cell lysis

    2. Anti-inflammatory Properties

    This compound has been associated with anti-inflammatory effects, particularly in models of metabolic syndrome and cardiovascular diseases. Research indicates that it can reduce inflammation markers and improve lipid profiles by modulating the activity of enzymes involved in lipid metabolism .

    In one study, this compound administration led to a decrease in pro-inflammatory cytokines and oxidative stress markers in rats subjected to ethanol-induced liver damage. The treatment restored normal liver histology and function, showcasing its potential as a protective agent against liver injury .

    3. Antitumor Activity

    The antitumor effects of this compound have been explored in various cancer cell lines. For instance, studies have shown that this compound can induce cytotoxicity in breast cancer (SkBr3) and endometrial cancer (Ishikawa) cells by generating ROS and activating apoptotic pathways. The expression of tumor suppressor genes was notably increased following treatment with this compound .

    Table 2: Antitumor Effects of this compound

    Cancer TypeObserved EffectMechanism
    Breast CancerCytotoxicityROS generation, apoptosis induction
    Endometrial CancerInhibition of proliferationUpregulation of p21Cip1/WAF1
    Colon CancerReduced cell viabilityDownregulation of EGFR signaling

    4. Cardiovascular Health

    This compound's role in cardiovascular health is notable due to its ability to influence lipid metabolism positively. It has been shown to lower total cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol concentrations. This dual effect contributes to a better lipid profile and may reduce the risk of coronary artery disease .

    5. Case Studies

    Several case studies highlight the therapeutic potential of this compound:

    • Ethanol-Induced Liver Damage : A study involving rats demonstrated that this compound significantly reduced liver inflammation and oxidative stress, restoring normal liver function markers .
    • Cancer Treatment : In vitro studies indicated that this compound could effectively inhibit the growth of various cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment protocols .

    Q & A

    Q. Basic: How can lauric acid’s colligative properties be used to determine the molar mass of an unknown solute?

    Methodological Answer :
    The freezing point depression method is a classical colligative property experiment. This compound (melting point: 44°C) serves as the solvent.

    • Procedure :
      • Melt this compound and record its cooling curve using a temperature probe.
      • Dissolve a known mass of the solute (e.g., benzoic acid) in this compound and repeat the cooling curve measurement.
      • Calculate the molal freezing point depression constant (KfK_f) of this compound using ΔTf=Kfm\Delta T_f = K_f \cdot m, where mm is molality.
    • Data Analysis :
      • The KfK_f for this compound is approximately 2.5°C/molal .
      • A plateau in the cooling curve indicates phase transition; deviations suggest impurities or solute interactions .

    Q. Basic: What spectroscopic methods are used to characterize this compound metabolites?

    Methodological Answer :
    Gas chromatography-mass spectrometry (GC-MS) is widely employed for hydroxylated this compound derivatives.

    • Protocol :
      • Derivatize metabolites (e.g., hydroxythis compound) with bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility.
      • Monitor specific ion fragments (e.g., m/z 345 for 12-hydroxy this compound) for identification .
    • Validation :
      • Include internal standards (e.g., 15-hydroxypentadecanoic acid) to correct for instrument variability .

    Q. Advanced: How can response surface methodology (RSM) optimize this compound esterification reactions?

    Methodological Answer :
    RSM identifies optimal conditions for variables like temperature, time, and catalyst concentration.

    • Design :
      • Use a 3-level Box-Behnken design to evaluate interactions between variables (e.g., this compound:methanol ratio = 1:20) .
      • Example Table :
    VariableLow LevelMedium LevelHigh Level
    Temperature (°C)607080
    Time (h)246
    Catalyst (wt%)123
    • Analysis :
      • Fit data to a quadratic model (e.g., C=β0+β1X1+β2X2+β3X3+β12X1X2+...C = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_3X_3 + \beta_{12}X_1X_2 + ...) to predict conversion efficiency .

    Q. Advanced: How do age and breed influence this compound’s antimicrobial efficacy in Campylobacter jejuni infections?

    Methodological Answer :
    Controlled in vivo studies compare infection kinetics across variables.

    • Experimental Design :
      • Supplement poultry feed with this compound-rich palm kernel distillate.
      • Inoculate chickens of varying ages (e.g., 1 vs. 3 weeks) and breeds (layers vs. broilers) with C. jejuni.
    • Findings :
      • Older chickens exhibit faster infection resolution, suggesting immune maturation enhances this compound’s indirect effects.
      • Layer breeds show quicker reduction in bacterial excretion than broilers, highlighting genetic or metabolic differences .

    Q. Advanced: How can phase change heat transfer models using this compound be validated experimentally?

    Methodological Answer :
    Compare computational fluid dynamics (CFD) simulations with small-scale latent heat energy storage system (LHESS) experiments.

    • Protocol :
      • Construct a fin-enhanced LHESS with this compound as the phase change material (PCM).
      • Measure temperature profiles during melting/solidification using thermocouples.
    • Validation Metrics :
      • Root mean square error (RMSE) between simulated and experimental temperature curves.
      • Example Table :
    ParameterSimulation (°C)Experiment (°C)RMSE
    Melting time1201152.3
    Peak temp44.544.20.3
    • Adjust fin geometry in the model to match empirical heat transfer rates .

    Q. Advanced: How to resolve contradictions in this compound’s antimicrobial activity across studies?

    Methodological Answer :
    Systematic meta-analysis and experimental replication are critical.

    • Steps :
      • Literature Review : Categorize studies by pathogen type (Gram-positive vs. Gram-negative), concentration, and delivery method.
      • In Vitro/In Vivo Comparison : Test this compound under standardized conditions (e.g., MIC assays vs. animal models).
      • Statistical Analysis : Use ANOVA to identify confounding variables (e.g., lipid composition of microbial membranes) .

    Q. Basic: What thermodynamic properties of this compound are critical for phase change material (PCM) applications?

    Methodological Answer :
    Key properties include latent heat of fusion, thermal conductivity, and phase transition temperature.

    • Measurement :
      • Differential scanning calorimetry (DSC) determines melting enthalpy (~178 J/g for this compound).
      • Thermal conductivity can be enhanced using fin structures or nanoparticle additives .

    Q. Advanced: How to design a this compound-based drug delivery system for controlled release?

    Methodological Answer :
    Nanostructured lipid carriers (NLCs) or liposomes can encapsulate this compound.

    • Optimization :
      • Vary lipid:surfactant ratios to stabilize the formulation.
      • Use dynamic light scattering (DLS) to monitor particle size and polydispersity.
      • Conduct in vitro release studies in simulated physiological conditions (e.g., pH 7.4 buffer) .

    Properties

    IUPAC Name

    dodecanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    POULHZVOKOAJMA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H24O2
    Record name LAURIC ACID
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    Related CAS

    10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt)
    Record name Dodecanoic acid
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    DSSTOX Substance ID

    DTXSID5021590
    Record name Dodecanoic acid
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    Molecular Weight

    200.32 g/mol
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    Physical Description

    Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid
    Record name LAURIC ACID
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    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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    Boiling Point

    437 °F at 100 mmHg (NTP, 1992), 91.4 °C
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    Flash Point

    235 °F (NTP, 1992), [HSDB] 113 °C
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    Solubility

    less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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    Density

    0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C
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    Vapor Pressure

    1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated)
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    Mechanism of Action

    It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, we demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. Hexanoic, heptanoic and octanoic acids dose-dependently induced neurite outgrowth of the cells: their maximal effects determined 2 days after addition to the culture medium were more marked than the effect of NGF. PC12 cells exposed to octanoic acid expressed increased levels of the neuronal marker beta-tubulin isotype III. Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. In contrast, the polyunsaturated fatty acid linoleic acid and short-chain fatty acids had only slight or almost no effects on neurite formation in the absence of NGF. The effect of octanoic acid was synergistic with or additive to the effects of NGF and dibutyryl cyclic AMP. Octanoic acid upregulated phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), critical signaling molecules in neuronal differentiation, but not phosphorylation of Akt, a signaling molecule downstream of phosphatidylinositol 3-kinase (PI3K). Moreover, growth of neurites induced by octanoic acid was potently inhibited by treatment of cells with the p38 MAPK inhibitor SB203580 and the ERK kinase inhibitor PD98059 but not inhibited and only slightly inhibited by the JNK inhibitor SP600125 and the PI3K inhibitor wortmannin, respectively. Taken together, our results indicate that MCFAs, including octanoic acid, induced neurite outgrowth of PC12 cells in the absence of NGF and suggest that the activation of p38 MAPK and ERK pathways is involved in this process.
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    Color/Form

    Colorless needles, Needles from alcohol, White, crystalline powder

    CAS No.

    143-07-7, 203714-07-2, 7632-48-6, 8000-62-2
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    Melting Point

    111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C
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    Synthesis routes and methods I

    Procedure details

    Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
    Name
    sucrose
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    fatty acids
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Six
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Seven
    Name
    Yield
    0.3%

    Retrosynthesis Analysis

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